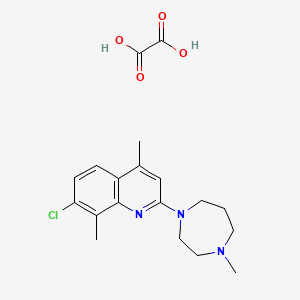![molecular formula C20H30N4O B6006924 [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6006924.png)
[1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps, including the formation of the benzimidazole ring, the piperidine ring, and the final coupling of these components. Common synthetic routes may involve:
Formation of 1-Methylbenzimidazole: This can be achieved by reacting o-phenylenediamine with methyl formate under acidic conditions.
Formation of Piperidine Derivatives: The piperidine rings can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the piperidine derivative using reagents such as sodium hydride (NaH) and methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the piperidine rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the benzimidazole ring, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool in the study of cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the design of catalysts, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methylbenzimidazole: A simpler compound that forms the core structure of [1-[1-[(1-Methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol.
Piperidine: A basic structure that is part of the compound’s overall framework.
Methanol: A simple alcohol that is part of the compound’s functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
[1-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-22-19-7-3-2-6-18(19)21-20(22)14-23-10-4-5-17(13-23)24-11-8-16(15-25)9-12-24/h2-3,6-7,16-17,25H,4-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABDZWHBYPNJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-[(4-Methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6006873.png)
![2-[(3,4-Dichlorophenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B6006883.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6006894.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
![2-bromo-4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B6006906.png)
![2-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-1-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)
![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
